2-Chloro-4-[4-(methylthio)phenyl]pyrimidine 2-Chloro-4-[4-(methylthio)phenyl]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20343739
InChI: InChI=1S/C11H9ClN2S/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3
SMILES:
Molecular Formula: C11H9ClN2S
Molecular Weight: 236.72 g/mol

2-Chloro-4-[4-(methylthio)phenyl]pyrimidine

CAS No.:

Cat. No.: VC20343739

Molecular Formula: C11H9ClN2S

Molecular Weight: 236.72 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-[4-(methylthio)phenyl]pyrimidine -

Specification

Molecular Formula C11H9ClN2S
Molecular Weight 236.72 g/mol
IUPAC Name 2-chloro-4-(4-methylsulfanylphenyl)pyrimidine
Standard InChI InChI=1S/C11H9ClN2S/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3
Standard InChI Key TUFWRLQPQXZICL-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)C2=NC(=NC=C2)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-chloro-4-[4-(methylthio)phenyl]pyrimidine is C₁₁H₉ClN₂S, with a molecular weight of 244.72 g/mol. The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) is substituted as follows:

  • 2-position: Chlorine atom, which introduces electronegativity and facilitates nucleophilic substitution reactions.

  • 4-position: 4-(Methylthio)phenyl group, a sulfur-containing substituent that enhances lipophilicity and influences electronic properties via the methylthio (-SMe) moiety.

The compound’s planar structure allows for π-π stacking interactions with biological targets, while the methylthio group contributes to metabolic stability compared to its oxygenated analogs .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-chloro-4-[4-(methylthio)phenyl]pyrimidine can be extrapolated from methodologies described in patent CN103554036B , which outlines a two-step process for preparing 2-chloro-4-substituted pyrimidines:

Table 1: Synthetic Pathway for 2-Chloro-4-Substituted Pyrimidines

StepReaction TypeStarting MaterialReagents/ConditionsProduct
1Nucleophilic Substitution2-Methylthio-4-chloropyrimidineNaOH (1:1 molar ratio), methanol, 0°C → RT2-Methylthio-4-substituted Intermediate
2ChlorinationIntermediate from Step 1SO₂Cl₂ (10:1 molar ratio), CH₂Cl₂, 0°C → RT2-Chloro-4-substituted Pyrimidine

For the target compound, the 4-substituent would involve introducing the 4-(methylthio)phenyl group via coupling or cross-coupling reactions. A plausible modification involves Suzuki-Miyaura coupling between a boronic acid derivative of 4-(methylthio)benzene and a halogenated pyrimidine precursor .

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4-position requires careful control of reaction conditions.

  • Chlorination Efficiency: Excess SO₂Cl₂ (10:1 molar ratio) is necessary to achieve complete conversion, but side reactions (e.g., over-chlorination) must be mitigated .

Physicochemical Properties

While direct data for 2-chloro-4-[4-(methylthio)phenyl]pyrimidine are scarce, properties can be inferred from structurally similar compounds like 2-chloro-4-methylpyrimidine :

Table 2: Estimated Physicochemical Properties

PropertyValue/RangeBasis for Estimation
Melting Point35–50°CAnalog data (2-chloro-4-methyl)
Boiling Point250–270°C (at 17 mmHg)Pyrimidine derivative trends
SolubilityLow in water; soluble in CHCl₃Lipophilic substituents
LogP (Partition Coeff.)~2.8Calculated via fragment-based methods

The methylthio group increases hydrophobicity compared to methoxy or hydroxy analogs, impacting bioavailability and membrane permeability .

Chemical Reactivity

Nucleophilic Substitution

The chlorine atom at the 2-position is susceptible to displacement by nucleophiles (e.g., amines, thiols), enabling the synthesis of diversely functionalized pyrimidines. For example:

C11H9ClN2S+NH3C11H11N3S+HCl\text{C}_{11}\text{H}_9\text{ClN}_2\text{S} + \text{NH}_3 \rightarrow \text{C}_{11}\text{H}_{11}\text{N}_3\text{S} + \text{HCl}

This reactivity is critical in medicinal chemistry for introducing pharmacophoric groups .

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes electrophilic substitution at the 5-position, though steric hindrance from the 4-(methylthio)phenyl group may limit reactivity .

Biological Activities and Applications

Agricultural Uses

As a precursor to herbicides and fungicides, chlorinated pyrimidines interfere with nucleic acid synthesis in pests .

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